2-cycloheptylethane-1-sulfonyl chloride
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Overview
Description
2-Cycloheptylethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H17ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a cycloheptyl ring and an ethane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cycloheptylethane-1-sulfonyl chloride can be synthesized through the oxidation of thiol derivatives. One common method involves the use of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents. The reaction proceeds through oxidative chlorination, converting the thiol group to a sulfonyl chloride group . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to achieve the same transformation .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation processes using efficient and cost-effective reagents. The use of hydrogen peroxide and thionyl chloride is favored due to the high yields and mild reaction conditions . The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfones, respectively.
Oxidation and Reduction: The compound can be further oxidized to form sulfonic acids or reduced to form thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydrides are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols.
Scientific Research Applications
2-Cycloheptylethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing sulfonyl chloride groups into organic molecules, facilitating the synthesis of various sulfonyl derivatives.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of advanced materials, including polymers and resins, due to its ability to introduce functional sulfonyl groups.
Catalysis: The compound is used in catalytic processes, including metal-catalyzed cross-coupling reactions.
Mechanism of Action
The mechanism of action of 2-cycloheptylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and coupling reactions, forming stable sulfonyl derivatives . The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon chain.
Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl Chloride (p-Toluenesulfonyl Chloride): A sulfonyl chloride with a toluene ring.
Uniqueness
2-Cycloheptylethane-1-sulfonyl chloride is unique due to its cycloheptyl ring structure, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and form products that may not be achievable with simpler sulfonyl chlorides .
Properties
CAS No. |
1506375-66-1 |
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Molecular Formula |
C9H17ClO2S |
Molecular Weight |
224.7 |
Purity |
95 |
Origin of Product |
United States |
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